molecular formula C8H9NO2 B124193 3,5-Dimethyl-4-nitrosophenol CAS No. 19628-76-3

3,5-Dimethyl-4-nitrosophenol

Cat. No. B124193
CAS RN: 19628-76-3
M. Wt: 151.16 g/mol
InChI Key: ZVUJMNCTXGSXSQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-4-nitrosophenol is C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da .


Physical And Chemical Properties Analysis

3,5-Dimethyl-4-nitrosophenol has a density of 1.2±0.1 g/cm3, a boiling point of 315.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.9±3.0 kJ/mol and a flash point of 144.6±27.9 °C . The compound has a molar refractivity of 41.2±0.5 cm3, a polar surface area of 50 Å2, and a molar volume of 130.2±7.0 cm3 .

Scientific Research Applications

X-ray Diffraction and Spectroscopic Studies

  • Dimerization Analysis : The potassium salt of 2,6-diethoxycarbonyl-3,5-dimethyl-4-nitrosophenol was studied to confirm dimer formation via X-ray powder diffraction. This research highlighted the π-conjugation between phenol- and nitroso-groups in the anions, with a focus on the molecular structure and dimerization interactions (Alemasov et al., 2011).

Reactivity and Molecular Structure Analysis

  • Persubstituted p-Benzoquinone Monoxime Alkyl Ethers : Investigating the reactivity of persubstituted 4-nitrosophenols with alkyl iodides revealed insights into the molecular structure of the reaction products. The study emphasized the alkylation process and its effect on molecular orientation and structure (Slaschinin et al., 2012).

Synthesis and Spectroscopic Studies

  • Bis-(3,5-dimethyl-4-nitrosopyrazole) Dimer Synthesis : This research focused on the synthesis of bis-(3,5-dimethyl-4-nitrosopyrazole) dimer, employing spectroscopic techniques like IR, UV, 1 H NMR, and 13 C NMR for product identification (Al-Shamkhani & Essa, 2007).

Biodegradation Studies

  • Biodegradation in a Sequencing Batch Reactor : The study on biodegradation of phenolic mixtures, including compounds like 4-nitrophenol, provided valuable insights into the biodegradation kinetics and the effect of different compounds in the mixture on the overall degradation process (Tomei & Annesini, 2008).

Photopolymers and Photoresists

  • Novel Dual-Mode Photoresist : Research on copolymers containing carboxyl groups used in photopolymers, with dimethyl 4-(o-nitrophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, demonstrated the application in photoresist technologies (Song et al., 1998).

Safety And Hazards

3,5-Dimethyl-4-nitrosophenol should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .

properties

IUPAC Name

3,5-dimethyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUJMNCTXGSXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284616
Record name 3,5-Dimethyl-4-nitrosophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-nitrosophenol

CAS RN

19628-76-3
Record name 3,5-Dimethyl-4-nitrosophenol
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Record name 3,5-Dimethyl-4-nitrosophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19628-76-3
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Synthesis routes and methods I

Procedure details

750 ml of concentrated HCl are added to a solution of 3,5-dimethyl phenol (80.6 g) in 750 ml of 95% ethyl alcohol. The mixture is cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C., a solution of NaNO2 (69.0 g) in 150 ml of H2O is added dropwise to the reaction mixture. The mixture is stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture is filtered to give a yellow solid which is recrystallized from hot methanol and filtered to give 71.45 grams of a yellow solid, M.P. 180°-181° C. (dec).
Name
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[3,5-Dimethyl-4-nitrophenol was synthesized by the reference procedures (U.S. Pat. No. 4,564,640) J 750 ml of Concentrated hydrochloric acid was added to a solution of 3,5-dimethylphenol (80.6 g) in 750 ml of 95% ethanol. The mixture was cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C., a solution of NaNO2 (69.0 g) in 150 ml of water was added dropwise to the reaction mixture. The mixture was stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture was filtered to give a yellow solid which was recrystallized from hot methanol and filtered to give 71.45 g of 3,5-dimethyl-4-nitrosophenol as a yellow solid. Mp. 180-181° C.
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

750 ml of concentrated HClare added to a solution of 3,5-dimethyl phenol (80.6 g) in 750 ml of 95% ethyl alcohol. The mixture is cooled to 0° C. in an ice/methanol bath. While maintaining the temperature of the reaction mixture below 5° C. a solution of NaNO2 (69.0 g) in 150 ml of H2O is added dropwise to the reaction mixture. The mixture is stirred at 0° C. for more than an hour and then poured into 9 liters of water. The aqueous mixture is filtered to give a yellow solid which is recrystallized from hot methanol and filtered to give 71.45 grams of a yellow solid, M.P. 180°-181° C. (dec).
Quantity
80.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
69 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-nitrosophenol
Reactant of Route 2
3,5-Dimethyl-4-nitrosophenol
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-4-nitrosophenol
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-nitrosophenol
Reactant of Route 5
3,5-Dimethyl-4-nitrosophenol
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-4-nitrosophenol

Citations

For This Compound
13
Citations
YA Alemasov, DG Slaschinin, MS Tovbis… - Journal of Molecular …, 2011 - Elsevier
It has been established earlier that the brilliant-green solution of the potassium salt of 2,6-diethoxycarbonyl-3,5-dimethyl-4-nitrosophenol (С 14 H 16 KNO 6 ) –(I) when treated with an …
Number of citations: 17 www.sciencedirect.com
GK FINCH - 1954 - search.proquest.com
DOCTORAL DISSERTATION SERIESPublication No,: 12,572 AUTHOR: Gaylord Kirkwood Finch, Ph. D., 1954 University of MichiganTITLE: THE EFFECT OF ALKYL GROUPS IN …
Number of citations: 0 search.proquest.com
WR VAUGHAN, GK Finch - The Journal of Organic Chemistry, 1956 - ACS Publications
Four symmetrical 2, 6-dialkyl-4-nitrophenols and the four corresponding nitrosophenols, and two symmetrical 3, 5-dialkyl-4-nitrophenols and the corresponding nitrosophenols …
Number of citations: 37 pubs.acs.org
NA Shilenkov, IG Povarov, GA Suboch - … и прикладных исследований, 2019 - elibrary.ru
Sulfanilamides are excellent antimicrobial and bacteriostatic drugs. They are widely used in various fields of medicine. The first representative of this group-white streptocide was …
Number of citations: 0 elibrary.ru
YA Alemasov, DG Slashchinin… - …, 2015 - submissions.journal.sfu-kras.ru
Recently it was established that bright green solution of potassium 2, 6-diethoxycarbonyl-3, 5-dimethyl-4-nitrosophenolate (С 14 H 16 KNO 6)(I) gave white sediment of 2, 6-…
Number of citations: 3 submissions.journal.sfu-kras.ru
DG Slaschinin, YA Alemasov, DI Ilushkin… - Journal of Molecular …, 2012 - Elsevier
Theoretical and experimental approaches were applied for the investigation of the reactivity of persubstituted 4-nitrosophenols in the reaction with alkyl iodides, in particular the …
Number of citations: 2 www.sciencedirect.com
IV Semin, VA Sokolenko, MS Tovbis - Russian Journal of Organic …, 2007 - Springer
Dimerization of exhaustively substitute p-nitrosophenols was studied by 1 H and 13 C NMR, UV, and IR spectroscopy. The results showed that these compounds in crystal exist as …
Number of citations: 8 link.springer.com
RK Norris, S Sternhell - Australian Journal of Chemistry, 1966 - CSIRO Publishing
On the basis of NMR spectra, supported by uv and ir data, it can be concluded that "p-nitrosophenol" and several of its methyl derivatives exist predominantly in the benzoquinone …
Number of citations: 65 www.publish.csiro.au
K Hirota, H Koizumi, Y Hironaka, Y Izumi - Bulletin of the Chemical …, 1976 - journal.csj.jp
The racemization of D-alanine was carried out with several derivatives of 4-nitrosophenol in the presence of cupric ion. Their racemization activities have been found to decrease with …
Number of citations: 6 www.journal.csj.jp
H Booth, BC Saunders - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… We found it easier to prepare the pure quinone (required for comparison) by allowing 3 : 5-dimethyl-4-nitrosophenol to react with cuprous oxide and hydrochloric acid in 2ethoxyethanol.…
Number of citations: 32 pubs.rsc.org

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